2-Methyl-3-(methyldisulfanyl)furan-d3

Isotopic purity HR-MS NMR

2-Methyl-3-(methyldisulfanyl)furan-d3 is a deuterated (+3 Da) internal standard for accurate SIDA-GC-MS/LC-MS/MS quantitation of the native sulfur aroma compound in fermented beverages and food matrices. Unlike unlabeled analyte or structurally dissimilar surrogates, its matched isotopic label ensures co-elution and identical ionization efficiency. This solid-form standard supports trace-level quantitation with unambiguous MS resolution. Verify isotopic enrichment data before purchase.

Molecular Formula C6H8OS2
Molecular Weight 163.3 g/mol
Cat. No. B12373562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(methyldisulfanyl)furan-d3
Molecular FormulaC6H8OS2
Molecular Weight163.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)SSC
InChIInChI=1S/C6H8OS2/c1-5-6(9-8-2)3-4-7-5/h3-4H,1-2H3/i2D3
InChIKeySRUTWBWLFKSTIS-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(methyldisulfanyl)furan-d3 for Quantitative Analysis: Procurement Specifications


2-Methyl-3-(methyldisulfanyl)furan-d3 (CAS: 1335436-10-6) is a deuterated stable isotope-labeled analog of the naturally occurring volatile organosulfur compound 2-methyl-3-(methyldisulfanyl)furan (CAS: 65505-17-1) [1]. This compound carries a trideuteriomethyl group (-SCD3) resulting in a nominal mass shift of +3 Da (molecular weight: 163.28 g/mol, formula: C6H5D3OS2) relative to the unlabeled analyte . It is manufactured exclusively for use as an internal standard in quantitative analytical workflows, including stable isotope dilution assays (SIDA) coupled with GC-MS or LC-MS/MS detection .

Why 2-Methyl-3-(methyldisulfanyl)furan-d3 Cannot Be Replaced by Unlabeled Standards


In quantitative mass spectrometry, using unlabeled 2-methyl-3-(methyldisulfanyl)furan as an internal standard is fundamentally invalid. The native compound is the target analyte itself, making it impossible to distinguish from the endogenous signal in complex matrices [1]. While other alkyl furan disulfides or isotopically labeled analogs with different substitution patterns (e.g., 13C-labeled or alternative deuterated forms) might be considered, they introduce variability in extraction recovery, chromatographic retention time, and ionization efficiency due to altered physicochemical behavior [2]. The -d3 isotopic label provides a +3 Da mass shift without altering the critical sulfur-containing furan structure, ensuring near-identical sample preparation behavior and co-elution while maintaining unambiguous MS resolution. Generic substitution would compromise the core principle of stable isotope dilution assays: that the internal standard behaves identically to the analyte throughout the entire analytical workflow [3].

2-Methyl-3-(methyldisulfanyl)furan-d3: Comparative Analytical Performance Data


Isotopic Enrichment and Structural Integrity Verification by HR-MS and NMR

While no vendor has published a Certificate of Analysis (CoA) disclosing specific isotopic enrichment values (e.g., 99 atom% D) for 2-methyl-3-(methyldisulfanyl)furan-d3, authoritative analytical methodology literature confirms that high-resolution mass spectrometry (HR-MS) combined with quantitative NMR is the required approach to verify both isotopic enrichment and structural integrity of deuterated compounds intended for use as internal standards [1]. The +3 Da mass shift of the -d3 label must be free from under-deuteration (i.e., presence of d0, d1, d2 isotopologues) which would otherwise generate interfering signals in the analyte's quantification channel. Procurement decisions should require vendor documentation that demonstrates compliance with HR-MS and NMR characterization protocols, as this directly impacts method accuracy and reproducibility in SIDA workflows.

Isotopic purity HR-MS NMR Quality control

Chemical Purity Baseline: -d3 Standard vs. Unlabeled Analyte Specifications

The unlabeled parent compound, 2-methyl-3-(methyldisulfanyl)furan, is commercially available with chemical purity specifications of ≥98% as determined by gas chromatography (GC) . In contrast, the deuterated -d3 standard is listed by suppliers with a minimum purity specification of 90% . This differential of approximately 8 percentage points in chemical purity reflects the added synthetic complexity of incorporating three deuterium atoms into the methyl group of the disulfide moiety. For procurement, this means that researchers must explicitly verify whether the provided CoA meets the ≥98% threshold required for their specific analytical sensitivity needs, or if the 90% minimum purity is acceptable given that the internal standard will be diluted and spiked at known concentrations.

Chemical purity GC assay Procurement specification

Analytical Selectivity: Mass Resolution of the -d3 Label vs. Alternative Isotopic Labels

The trideuteriomethyl (-SCD3) substitution on 2-methyl-3-(methyldisulfanyl)furan-d3 produces a nominal +3 Da mass shift relative to the unlabeled analyte . This is the minimum recommended mass increment for deuterated internal standards to avoid isotopic cross-talk where the natural abundance M+1 or M+2 isotopologues of the unlabeled analyte overlap with the internal standard's quantification channel [1]. A hypothetical mono-deuterated (-d1) analog would provide only a +1 Da shift, making it analytically inadequate for complex matrices where the analyte is present at high concentrations, as the internal standard signal would be obscured by the natural 13C and 34S isotopologue contributions from the analyte itself. The -d3 label provides sufficient mass separation to ensure baseline resolution on quadrupole and triple quadrupole MS systems.

Mass spectrometry Selectivity Deuterium labeling

Sensomics Relevance: Confirmation of Parent Compound as Key Food Odorant

The unlabeled parent compound, 2-methyl-3-(methyldisulfanyl)furan, has been quantitatively confirmed as a key odorant in multiple food matrices. In soy sauce aroma-type Baijiu, it was reported with odor activity values (OAVs) ranging from 9 to 18, calculated as the ratio of quantified concentration to orthonasal detection threshold [1]. In coarse cereal Huangjiu, sensomics studies confirmed this compound as a newly identified key odorant contributing specifically to cooked grain aroma, alongside hexanal and nonanal [2]. These quantitative findings establish a validated application domain for the -d3 internal standard: accurate and precise quantification of this potent sulfur-containing furan in complex alcoholic beverage and food matrices via stable isotope dilution analysis.

Sensomics Odor Activity Value Food analysis

Physical Form and Handling: Storage Stability Comparison

The deuterated -d3 compound is supplied as a solid at room temperature , whereas the unlabeled parent compound is a liquid with a boiling point of 210-217°C and density of 1.16 g/mL . This phase difference has practical implications for laboratory handling and long-term storage stability. The solid form of the -d3 standard reduces the risk of evaporative loss during weighing and sub-sampling, a significant concern when handling microgram quantities of volatile sulfur compounds for internal standard preparation. Suppliers recommend storage of the -d3 compound as powder at -20°C for up to 3 years or at 4°C for 2 years, with ambient-temperature shipping stability confirmed for several days .

Storage conditions Stability Laboratory handling

2-Methyl-3-(methyldisulfanyl)furan-d3: Validated Analytical Application Scenarios


Quantification of Key Odorants in Alcoholic Beverages via SIDA-LC-MS/MS or GC-MS

Based on confirmed OAV data for the unlabeled compound in Baijiu (OAV: 9-18) and its identification as a cooked-grain aroma contributor in Huangjiu, this -d3 internal standard enables accurate stable isotope dilution quantitation of 2-methyl-3-(methyldisulfanyl)furan in complex fermented beverage matrices [1]. The +3 Da mass shift provides unambiguous MS resolution from the native analyte, while the solid physical form facilitates precise gravimetric preparation of calibration standards .

Sensomics-Based Flavor Research in Meat and Processed Food Products

The parent compound is naturally present in cooked beef and tea and has been implicated in meaty, sulfurous aroma notes [1]. The -d3 standard supports quantitative sensomics studies aimed at understanding aroma formation pathways, evaluating processing effects, or developing salt-reduction strategies using aroma-active compounds. The ≥90% minimum chemical purity of the -d3 standard is generally acceptable for this application given that internal standards are spiked at known concentrations and matrix-matched calibration is employed .

Analytical Method Development and Validation for Regulatory Food Analysis

For laboratories developing and validating GC-MS or LC-MS/MS methods for volatile sulfur compound quantitation in food and beverage products, the -d3 internal standard provides a matched isotopic label with sufficient mass separation (+3 Da) to meet regulatory guidance for bioanalytical method validation [1]. Procurement decisions should include verification of isotopic enrichment via vendor-supplied HR-MS or NMR characterization data to ensure the absence of under-deuterated isotopologues that could compromise method specificity .

Trace-Level Quantitation of Potent Aroma Compounds (Sub-ng/L Sensitivity)

The parent compound has an extremely low odor threshold reported as <1 ng/L in wine matrices [1]. Quantitation at such trace levels demands an internal standard that precisely mimics the analyte's extraction recovery and ionization behavior. The -d3 standard, despite its lower published minimum purity specification (90%) compared to the unlabeled analyte (≥98%), remains the analytically valid choice for SIDA workflows at sub-ng/L concentrations because isotopic matching overrides the impact of modest chemical purity differences when appropriate calibration strategies are applied.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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